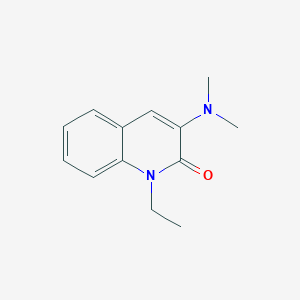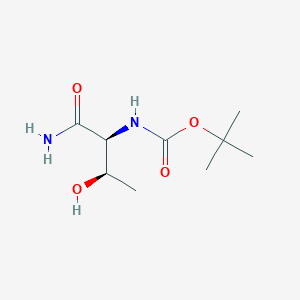
2-(1-Allyl-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Allyl-1H-indol-3-yl)acetic acid is a compound belonging to the indole family, characterized by the presence of an indole ring system Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid typically involves the reaction of 1-allyl-1-phenylhydrazine with acetic acid in the presence of water at elevated temperatures (around 100°C). This reaction facilitates a key condensation and sigmatropic rearrangement, resulting in the formation of the desired indole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions: 2-(1-Allyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction can produce more saturated analogs.
科学的研究の応用
2-(1-Allyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
作用機序
The mechanism of action of 2-(1-Allyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .
類似化合物との比較
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
1-Allyl-1H-indole-2-carboxylic acid: Another indole derivative with similar structural features.
2-(6-Chloro-1H-indol-3-yl)acetic acid: A chlorinated analog with distinct chemical properties.
Uniqueness: 2-(1-Allyl-1H-indol-3-yl)acetic acid stands out due to its unique allyl substitution at the nitrogen atom of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2-(1-prop-2-enylindol-3-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-7-14-9-10(8-13(15)16)11-5-3-4-6-12(11)14/h2-6,9H,1,7-8H2,(H,15,16) |
InChIキー |
ZGPQRJDPUJAYNM-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=C(C2=CC=CC=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)


![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)








![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
